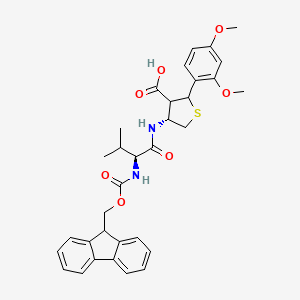

Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH

Description

Contextualization of Pseudoproline Derivatives in Peptide Synthesis

Pseudoprolines are temporary and reversible modifications of serine, threonine, or cysteine residues within a peptide chain. wikipedia.orgiris-biotech.de They are designed to act as "masked" residues that introduce a kink in the peptide backbone, effectively disrupting the formation of stable secondary structures that lead to aggregation. iris-biotech.dechempep.com

During peptide synthesis, certain amino acid sequences, particularly those rich in hydrophobic residues, have a propensity to form β-sheet structures. wikipedia.orgacs.org This intermolecular hydrogen bonding leads to the aggregation of peptide chains on the solid support, rendering the N-terminal amine inaccessible for the next coupling step. sigmaaldrich.comchempep.com Pseudoprolines, by virtue of their cyclic structure, act as proline mimics, forcing a bend in the peptide backbone. iris-biotech.dechempep.com This conformational constraint prevents the linear alignment of peptide chains required for β-sheet formation. wikipedia.orgacs.org The "masked" nature of pseudoprolines is crucial; they are stable throughout the synthesis but are readily cleaved during the final trifluoroacetic acid (TFA) treatment, restoring the native amino acid sequence. merckmillipore.comchempep.com

The introduction of a pseudoproline dipeptide at strategic intervals within a growing peptide chain effectively disrupts the intermolecular hydrogen bonding that drives aggregation. iris-biotech.dechempep.com This is achieved by inducing a cis-amide bond conformation, which introduces a "kink" into the otherwise linear peptide backbone. wikipedia.orgchempep.com This structural disruption prevents the peptide chains from aligning and forming insoluble aggregates, thereby maintaining their accessibility for subsequent coupling reactions. chempep.comacs.org The strategic placement of pseudoprolines, often every 6-7 residues, has been shown to be highly effective in preventing aggregation and enabling the synthesis of previously intractable peptide sequences. peptide.com

By preventing aggregation, pseudoproline dipeptides significantly improve the solvation of the growing peptide chain within the synthesis solvent. chempep.comacs.org The kinked conformation exposes more of the peptide backbone to the solvent, preventing the collapse of the chain and ensuring that the reactive N-terminus remains accessible. chempep.com This enhanced solvation directly translates to improved coupling kinetics, as the activated amino acid can more readily access the N-terminal amine of the resin-bound peptide. acs.orgacs.org The result is a more efficient and complete coupling reaction, leading to higher yields and purity of the final peptide product. iris-biotech.dechempep.com

The Specificity of Cysteine-Derived Pseudoprolines: Psi(Dmp,H)pro Moiety

While pseudoprolines can be derived from serine and threonine, cysteine-derived versions offer unique advantages. wikipedia.orgmerckmillipore.com The specific moiety in Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH is a 2,4-dimethoxyphenyl-pseudothiaproline, which is a thiazolidine (B150603) ring formed from the cysteine residue. iris-biotech.depeptart.ch

The 2,4-dimethoxyphenyl-pseudothiaproline, or Cys(Psi(Dmp,H)pro), is a thiazolidine derivative of cysteine. iris-biotech.depeptart.ch This structure is formed by the reaction of the cysteine's thiol group with an aldehyde, in this case, 2,4-dimethoxybenzaldehyde (B23906). merckmillipore.com The resulting five-membered thiazolidine ring is sterically hindered and introduces the characteristic kink in the peptide backbone. wikipedia.org The dimethoxyphenyl group provides additional bulk and influences the electronic properties of the ring system. iris-biotech.de

| Feature | Description |

| Core Structure | Thiazolidine ring derived from cysteine |

| Key Substituent | 2,4-dimethoxyphenyl group |

| Conformational Impact | Induces a "kink" in the peptide backbone |

| Mechanism | Disrupts secondary structure formation |

A critical advantage of the 2,4-dimethoxyphenyl-pseudothiaproline moiety is its compatibility with the widely used Fmoc/tBu (fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy. merckmillipore.comiris-biotech.de The thiazolidine ring is stable under the basic conditions required for Fmoc group removal (typically piperidine (B6355638) in DMF). merckmillipore.com Furthermore, the protecting groups on the 2,4-dimethoxyphenyl moiety are also stable during the synthesis. iris-biotech.deiris-biotech.de Importantly, the entire pseudoproline structure is readily cleaved during the final deprotection and cleavage from the resin using a high concentration of trifluoroacetic acid (TFA), regenerating the native cysteine residue in the final peptide. merckmillipore.comsigmaaldrich.com This seamless integration into standard SPPS protocols makes Cys(Psi(Dmp,H)pro)-containing dipeptides valuable and user-friendly tools for peptide chemists. peptart.ch

Cleavage Mechanisms of the Pseudoproline Ring

The thiazolidine ring of the Cys(Psi(Dmp,H)pro) moiety is designed to be stable during the repetitive steps of Fmoc-based solid-phase peptide synthesis but cleavable under specific acidic conditions, typically during the final deprotection and cleavage of the peptide from the solid support. sigmaaldrich.comsigmaaldrich.com This process regenerates the native cysteine residue in the final peptide. sigmaaldrich.com

The cleavage is an acid-catalyzed hydrolysis of the thiazolidine ring. bachem.com The general mechanism involves the protonation of the ring's sulfur or nitrogen atom, which facilitates the ring-opening to form a transient iminium ion intermediate. Subsequent hydrolysis of this intermediate yields the original cysteine residue with its free thiol and amine groups. The lability of the ring to acid can be tuned by the substituents on the carbon atom shared by the ring and the aromatic group. bachem.com

The 2,4-dimethoxyphenyl (Dmp) group in this compound makes the thiazolidine ring sufficiently acid-labile to be cleaved by standard cocktails containing trifluoroacetic acid (TFA). iris-biotech.dersc.org For Cys(Psi(Dmp,H)pro) derivatives, cleavage is effectively achieved with TFA concentrations around 80-95% in a suitable solvent like dichloromethane (B109758) (DCM). bachem.compeptart.ch This compatibility with standard final cleavage conditions makes it a convenient tool in Fmoc-SPPS. peptart.ch

In some cases, the stability of the pseudoproline ring can be influenced by factors such as sequence dependence, temperature, and pressure, which can lead to incomplete cleavage or side reactions. rsc.orgmdpi.com For instance, studies on oxazolidine-based pseudoprolines have shown that high temperatures can lead to the formation of a stable open-chain imine form that resists cleavage. mdpi.com While thiazolidines are generally more stable than their oxazolidine (B1195125) counterparts, the cleavage conditions must be optimized to ensure complete conversion back to the native peptide sequence. bachem.com

Table 1: Cleavage Conditions for Cysteine-Based Pseudoprolines This table provides a summary of typical cleavage conditions for different types of cysteine-based pseudoproline rings.

| Pseudoproline Type | Reagent | Conditions | Outcome | Citation |

|---|---|---|---|---|

| Cys(Psi(Dmp ,H)pro) | 80-95% TFA in DCM | Standard final cleavage | Regenerates native Cys | iris-biotech.depeptart.ch |

| Cys(Psi(Me,Me )pro) | 10% TFMSA/TFA | Stronger acid needed | Regenerates native Cys | peptart.ch |

| Cys(Psi(H,H )pro) | Stable to strong acids | Ring remains intact | Used as a permanent Pro mimic | rsc.org |

Significance of this compound as a Peptide Building Block

The primary significance of this compound lies in its function as a "structure-disrupting" building block in SPPS. wikipedia.orgmerckmillipore.com During the synthesis of long or difficult peptide sequences, the growing peptide chains can fold into secondary structures like β-sheets, leading to intermolecular aggregation on the solid support. wikipedia.orgcsic.es This aggregation hinders the efficiency of subsequent coupling and deprotection steps, resulting in lower yields and purity of the final product. sigmaaldrich.commerckmillipore.com

The introduction of a pseudoproline dipeptide like this compound addresses this critical issue. wikipedia.org The thiazolidine ring imposes a "kink" in the peptide backbone, similar to a natural proline residue, which favors a cis-amide bond conformation. chempep.comiris-biotech.de This conformational constraint effectively disrupts the hydrogen bonding patterns required for β-sheet formation, thereby preventing aggregation. chempep.comwikipedia.org

Key advantages of using this building block include:

Enhanced Synthetic Efficiency: By minimizing aggregation, pseudoprolines lead to better and more predictable acylation and deprotection kinetics. sigmaaldrich.commerckmillipore.com This translates to higher yields of the crude peptide product, with some reports showing up to a 10-fold increase in yield for highly aggregated sequences. merckmillipore.comiris-biotech.de

Improved Purity and Simplified Purification: Preventing the formation of deletion sequences and other impurities caused by incomplete reactions results in a purer crude product. merckmillipore.com This simplifies the subsequent HPLC purification process, leading to a higher return of the final, pure peptide. merckmillipore.com

Increased Solubility: The disruption of secondary structures enhances the solvation of the peptide chain in common SPPS solvents (e.g., DMF, NMP), further facilitating reactions. chempep.com

Broad Applicability: These dipeptides are particularly effective for the synthesis of long peptides (over 40 amino acids), hydrophobic sequences, and complex cyclic peptides. chemimpex.comchempep.comwikipedia.org They are introduced using standard coupling methods and are compatible with automated peptide synthesizers. chempep.com

The use of this compound is a powerful strategy for synthesizing peptides that would otherwise be difficult or impossible to produce using conventional methods. wikipedia.orgsigmaaldrich.com Its ability to temporarily and reversibly alter the peptide backbone conformation makes it an invaluable tool in both academic research and the industrial production of therapeutic peptides. chemimpex.comchempep.com

Table 2: Research Findings on the Impact of Pseudoproline Dipeptides This table summarizes key findings related to the benefits of incorporating pseudoproline dipeptides in peptide synthesis.

| Finding | Impact on Synthesis | Context | Citation |

|---|---|---|---|

| Structure Disruption | Imposes a "kink" in the peptide backbone, favoring a cis-amide bond. | Prevents β-sheet formation and aggregation. | chempep.comwikipedia.orgiris-biotech.de |

| Increased Yield | Can increase product yields by up to 10-fold. | Particularly effective in highly aggregated sequences. | merckmillipore.comiris-biotech.de |

| Improved Purity | Leads to purer crude products and simplifies HPLC purification. | Results from more predictable and complete reactions. | merckmillipore.com |

| Enhanced Cyclization | Facilitates head-to-tail cyclization of peptides. | The induced "kink" brings peptide termini into proximity. | iris-biotech.de |

| Aspartimide Suppression | Can minimize the formation of aspartimide side products. | The pseudoproline at an n+2 position sterically hinders the side reaction. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-2-(2,4-dimethoxyphenyl)-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]thiolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N2O7S/c1-18(2)29(35-33(39)42-16-25-22-11-7-5-9-20(22)21-10-6-8-12-23(21)25)31(36)34-26-17-43-30(28(26)32(37)38)24-14-13-19(40-3)15-27(24)41-4/h5-15,18,25-26,28-30H,16-17H2,1-4H3,(H,34,36)(H,35,39)(H,37,38)/t26-,28?,29-,30?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOCLBUVPYODEB-DVTQRDIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@H]1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and Structural Studies of Fmoc Val Cys Psi Dmp,h Pro Oh Containing Peptides

Impact of Pseudoproline Moiety on Peptide Backbone Conformation

The primary function of a pseudoproline residue is to act as a potent "turn-inducer" by altering the intrinsic conformational preferences of the peptide chain. This effect stems from the steric and electronic properties of the heterocyclic ring system, which favor a specific amide bond geometry that deviates from the typical trans-conformation found in most peptide linkages.

The substitution pattern on the thiazolidine (B150603) ring of the Cys(Psi(Dmp,H)pro) moiety creates a strong steric impetus that favors the formation of a cis-amide bond at the preceding peptide linkage (Val-Cys in this case). researchgate.netwikipedia.org In a standard trans conformation, a significant steric clash would occur between the side chain of the N-terminal residue (Valine's isopropyl group) and the substituents on the pseudoproline ring. wikipedia.org To alleviate this steric strain, the peptide bond preferentially adopts a cis configuration, a phenomenon that is much rarer for non-proline residues (less than 0.1% in proteins) but is significantly promoted by the pseudoproline scaffold. This directed induction of a cis bond is a key feature of pseudoproline dipeptides, effectively locking the local backbone into a specific conformation. bachem.comchempep.com

In solution, the Val-Cys(Psi) amide bond exists in a dynamic equilibrium between the major cis and minor trans conformers. The ratio between these two states is a critical measure of the pseudoproline's conformational influence. For dipeptides containing a pseudoproline, the cis conformer is consistently the predominant form in solution. researchgate.netscispace.com Studies on analogous N-terminally protected dipeptides, such as those containing Xaa-Thr(ΨMe,MePro), have shown that the ratio of cis to trans conformers does not depend significantly on the side chain of the N-terminal amino acid when the N-terminus is protected (e.g., with Fmoc or Cbz). scispace.comresearchgate.net The equilibrium heavily favors the cis isomer, often with ratios exceeding 90:10.

| Compound | Solvent | cis:trans Ratio |

|---|---|---|

| Fmoc-Gly-Thr(ΨMe,Mepro)-OH | CDCl3 | 96:4 |

| Fmoc-Phe-Thr(ΨMe,Mepro)-OH | CDCl3 | 94:6 |

| Fmoc-Val-Thr(ΨMe,Mepro)-OH | CDCl3 | 95:5 |

| Cbz-Val-Thr(ΨMe,Mepro)-OH | CDCl3 | 94:6 |

| Fmoc-Val-d-allo-Thr(ΨMe,Mepro)-OH | CDCl3 | 94:6 |

Table 1: Representative cis:trans amide bond ratios for N-protected pseudoproline-containing dipeptides in solution, as determined by ¹H NMR spectroscopy. Data is for analogous oxazolidine-based pseudoprolines, demonstrating the strong cis-preference irrespective of the preceding amino acid's side chain. scispace.comresearchgate.net

Spectroscopic Characterization of Conformation

The precise conformational effects of the Cys(Psi(Dmp,H)pro) moiety are elucidated through advanced spectroscopic and structural methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the solution-state dynamics and conformational equilibrium, while X-ray diffraction offers a definitive picture of the solid-state structure.

NMR spectroscopy is the primary tool for investigating the cis/trans isomerization of the amide bond preceding a pseudoproline residue in solution. scispace.comresearchgate.net In a typical ¹H NMR spectrum, distinct sets of resonances appear for the major (cis) and minor (trans) isomers, allowing for their unambiguous identification and quantification. Protons near the isomerizing amide bond, particularly the α-protons of both the Val and Cys residues, will show different chemical shifts and coupling constants for each conformer.

For instance, the CαH proton of the Valine residue typically shows a significant difference in chemical shift between the two isomers. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide definitive proof of the bond geometry. For the cis isomer, a strong NOE correlation is expected between the α-proton of Valine and the protons on the pseudoproline ring, whereas for the trans isomer, the Valine α-proton would show an NOE to the preceding Fmoc group protons. These methods allow for the precise determination of the cis:trans population ratios presented in the table above. scispace.comresearchgate.net

X-ray crystallography provides atomic-resolution data on the solid-state conformation of molecules. While a crystal structure for Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH is not publicly available, studies on closely related compounds have established key structural features. For example, the crystal structure of Fmoc-Ala-Cys(ΨMe,MePro)-OH confirmed the presence of a cis-amide bond, validating the general principle for cysteine-derived pseudoprolines. researchgate.net

However, crystallographic studies have also revealed that solid-state conformations can be influenced by crystal packing forces. In a study of analogous valine-containing pseudoprolines, Cbz-Val-Thr(ΨMe,MePro)-OH was found to adopt a trans-amide bond in the solid state, in direct contrast to its predominant cis conformation in solution. scispace.comresearchgate.net Conversely, the diastereomeric Fmoc-Val-d-allo-Thr(ΨMe,MePro)-OH crystallized with the expected cis-amide geometry. scispace.comresearchgate.net These findings underscore that while pseudoprolines strongly promote a cis conformation, the energetic landscape is complex, and intermolecular forces within a crystal lattice can occasionally stabilize the minor trans conformer.

| Compound | Observed Amide Conformation (Solid State) | Predominant Conformation (Solution) |

|---|---|---|

| Fmoc-Ala-Cys(ΨMe,Mepro)-OH | cis | cis |

| Cbz-Val-Thr(ΨMe,Mepro)-OH | trans | cis |

| Fmoc-Val-d-allo-Thr(ΨMe,Mepro)-OH | cis | cis |

Table 2: Comparison of solid-state (X-ray) and solution (NMR) amide bond conformations for various pseudoproline-containing dipeptides, highlighting the potential influence of crystal packing effects. researchgate.netscispace.comresearchgate.net

Infrared (IR) Absorption Spectroscopy for Conformational Insight

Infrared (IR) absorption spectroscopy is a powerful non-invasive technique for probing the secondary structure of peptides. By analyzing the characteristic vibrational frequencies of the peptide backbone, particularly the amide bands, valuable insights into the conformational landscape of a peptide can be obtained. While specific IR data for this compound is not extensively documented in publicly available research, the expected spectral features can be inferred from studies on similar thiazolidine-containing peptides and general principles of peptide spectroscopy.

The introduction of the Cys(Psi(Dmp,H)pro) moiety is expected to significantly influence the amide I band (1600-1700 cm⁻¹), which is primarily associated with the C=O stretching vibration of the peptide bond. The thiazolidine ring's steric constraints favor a cis-amide bond conformation preceding the pseudoproline residue. chempep.com This contrasts with the typical trans conformation found in most peptide bonds. This cis conformation would likely result in a distinct shift in the amide I frequency compared to a peptide with a standard trans linkage.

Furthermore, the thiazolidine ring itself will exhibit characteristic vibrational modes. Based on studies of thiazolidine derivatives, one can expect to observe bands corresponding to C-N stretching, C-S stretching, and ring deformation vibrations. researchgate.net The presence of the dimethoxyphenyl (Dmp) group will also contribute specific aromatic C-H and C=C stretching frequencies.

A hypothetical comparative IR analysis of a peptide containing Val-Cys versus one with this compound would likely reveal the following differences:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) in Val-Cys Peptide | Expected Wavenumber (cm⁻¹) in this compound Peptide | Conformational Implication |

| Amide I (C=O stretch) | ~1630-1650 (trans) | Shifted from trans position | Indicates presence of cis-amide bond induced by the pseudoproline. |

| Thiazolidine Ring Vibrations | N/A | Multiple bands | Confirms the integrity and presence of the pseudoproline moiety. |

| Aromatic C-H Stretch | N/A | ~3000-3100 | Presence of the Dmp group. |

| Aromatic C=C Stretch | N/A | ~1450-1600 | Presence of the Dmp group. |

Note: The exact wavenumbers are illustrative and would require empirical measurement for the specific peptide.

Computational Modeling and Molecular Dynamics Simulations

Computational methods provide a powerful avenue to explore the conformational preferences and dynamic behavior of complex molecules like this compound at an atomic level. nih.gov Molecular dynamics (MD) simulations, in particular, can offer a detailed picture of the peptide's behavior in a simulated physiological environment. nih.gov

Predicting Conformational Preferences and Dynamics of Pseudoproline Peptides

Molecular dynamics simulations of peptides containing Cys(Psi(Dmp,H)pro) would be expected to demonstrate a significant preference for a bend or turn conformation at the site of the pseudoproline. This is a direct consequence of the thiazolidine ring enforcing a rigid kink in the peptide backbone. Simulations would likely show a disruption of any propensity for extended β-sheet formation that might be present in the corresponding native sequence.

Key dynamic features that could be investigated through MD simulations include:

Backbone Flexibility: Analysis of the root-mean-square fluctuation (RMSF) of backbone atoms would likely reveal reduced flexibility at the Cys(Psi(Dmp,H)pro) residue due to the cyclic constraint, while adjacent residues might exhibit increased flexibility.

Solvent Accessibility: The induced kink would alter the solvent-accessible surface area of the peptide, potentially exposing different side chains to the solvent compared to the linear counterpart.

Hydrogen Bonding Networks: The disruption of inter-chain hydrogen bonds responsible for β-sheet formation is a key feature. peptide.com Simulations would allow for the detailed analysis of intramolecular versus intermolecular hydrogen bonding patterns.

Analysis of Backbone Dihedrals and Ring Puckering in the Pseudoproline Moiety

The conformational state of a peptide backbone is defined by its dihedral angles (φ, ψ, and ω). bioinf.org.ukocha.ac.jp The introduction of a pseudoproline has a profound and predictable impact on these angles.

Omega (ω) Angle: For the peptide bond preceding the pseudoproline (Val-Cys in this case), the ω angle is expected to show a high population in the cis conformation (around 0°) as opposed to the more common trans conformation (around 180°). This cis preference is a hallmark of proline and pseudoproline residues. chempep.com

The thiazolidine ring itself is not planar and exists in a puckered conformation. The two primary puckering states are typically referred to as "up" (Cγ-endo) and "down" (Cγ-exo). The specific puckering preference is influenced by the substituents on the ring and the local peptide environment. Computational energy minimization and molecular dynamics simulations can predict the favored puckering state and the energy barrier for interconversion between states.

A hypothetical analysis of dihedral angles and ring pucker from a molecular dynamics simulation could yield data such as:

| Parameter | Cys(Psi(Dmp,H)pro) Moiety | Expected Value/State | Implication |

| ω (Val-Cys) | Peptide bond preceding pseudoproline | ~0° | Cis-amide bond, inducing a backbone kink. |

| φ (Cys) | Backbone dihedral | Restricted range | Reduced conformational freedom due to the cyclic structure. |

| ψ (Cys) | Backbone dihedral | Variable | Contributes to the overall peptide conformation downstream of the kink. |

| Ring Pucker | Thiazolidine ring | Predominantly one state (e.g., Cγ-endo or Cγ-exo) | The lowest energy conformation of the pseudoproline ring. |

Applications and Functional Aspects of Fmoc Val Cys Psi Dmp,h Pro Oh in Chemical Biology

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability, bioavailability, and receptor affinity. Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH serves as a crucial building block in the synthesis of these modified peptides.

The pseudoproline (Ψ(Dmp,H)pro) moiety within this compound is instrumental in inducing a turn-like conformation in the peptide backbone. This is because the oxazolidine (B1195125) ring of the pseudoproline restricts the possible values of the dihedral angle phi (φ), effectively forcing the peptide chain to adopt a specific bend. This pre-disposition towards a turn structure makes it an excellent tool for mimicking β-turns, which are critical secondary structures in many biologically active peptides and proteins, often involved in molecular recognition events. By incorporating this dipeptide, researchers can design peptidomimetics that present specific residues in a spatial orientation that mimics the native peptide's active conformation.

The rigid structure of the pseudoproline unit significantly reduces the conformational flexibility of the resulting peptide analog. This conformational constraint is highly desirable in drug design as it can lead to increased receptor selectivity and affinity by locking the peptide into its bioactive conformation. The reduced flexibility can also contribute to a lower entropic penalty upon binding to a target, potentially leading to a more potent therapeutic agent.

Role in Peptide and Protein Engineering

Beyond the synthesis of peptidomimetics, this compound plays a significant role in the broader field of peptide and protein engineering, where the goal is to create novel proteins with enhanced or new functions.

The constrained nature of the pseudoproline dipeptide can protect the adjacent peptide bonds from enzymatic degradation. Proteases often recognize and cleave specific peptide sequences in a particular conformation. By inducing a rigid, non-native-like conformation, the incorporation of this compound can render the peptide more resistant to proteolysis, thereby increasing its in vivo half-life. This enhanced stability is a critical attribute for the development of peptide-based therapeutics. chemimpex.com

The cysteine residue in this compound provides a reactive thiol group that is essential for the formation of disulfide bonds. chemimpex.com Disulfide bridges are covalent linkages that are crucial for the stabilization of the tertiary structure of many proteins and peptides. The strategic placement of this dipeptide within a synthetic peptide sequence allows for the controlled introduction of a cysteine residue, which can then be oxidized to form a disulfide bond with another cysteine, thereby creating a cyclic peptide or a more complex, multi-chain protein structure. chemimpex.com This capability is vital for synthesizing peptides that require specific, covalently enforced three-dimensional architectures for their biological activity. chemimpex.com

Design of Modified Proteins with Enhanced Activity

The incorporation of this compound into peptide synthesis protocols is a key strategy for accessing modified proteins that might otherwise be synthetically challenging. The primary function of the Cys(Psi(Dmp,H)pro) moiety is to act as a "structure-breaking" element during peptide chain assembly. merckmillipore.com By inducing a "kink" in the peptide backbone, it disrupts the formation of secondary structures like β-sheets, which are a common cause of peptide aggregation and poor solubility on the solid support. chempep.comnih.gov

This prevention of aggregation leads to more efficient and predictable coupling and deprotection steps, resulting in higher purity and yield of the final crude peptide product. merckmillipore.com While the pseudoproline itself does not directly enhance the final protein's activity, its use is instrumental in the successful synthesis of "difficult" or aggregation-prone sequences. This enables researchers to produce and explore novel protein structures and modifications that could lead to enhanced stability or new functionalities. chemimpex.com The thiazolidine (B150603) ring of the pseudoproline is labile to trifluoroacetic acid (TFA), ensuring that the native Val-Cys sequence is regenerated during the final cleavage and deprotection step. merckmillipore.com

Development of Biologically Active Peptides and Molecular Probes

This compound serves as a crucial building block in the synthesis of complex, biologically active peptides and peptidomimetics that have significant therapeutic potential. chemimpex.com The ability of pseudoprolines to improve synthetic outcomes makes them valuable tools for creating innovative drug candidates with potentially improved bioactivity and selectivity. chemimpex.com

Peptides are a significant class of molecules used in the design of potent and selective enzyme inhibitors. Often, these peptides, particularly macrocyclic variants, possess complex structures that are prone to synthetic difficulties. The incorporation of pseudoproline dipeptides like this compound can facilitate the synthesis of these complex linear precursors. For instance, the synthesis of macrocyclic peptide aldehydes, which have been shown to act as potent inhibitors of the 20S proteasome, relies on the efficient creation of a linear peptide chain before cyclization. researchgate.net By disrupting aggregation, the pseudoproline moiety ensures that the linear sequence is synthesized with higher fidelity, which is a prerequisite for subsequent cyclization and the formation of the active inhibitor.

Protein-protein interactions (PPIs) represent a challenging class of drug targets due to their large and often flat contact surfaces. rsc.org Peptides are well-suited as modulating agents because they can cover these larger surface areas more effectively than traditional small molecules. However, peptide sequences designed to mimic a binding interface can be hydrophobic and prone to aggregation during synthesis.

The use of this compound addresses this challenge directly. By temporarily inserting a kink into the peptide backbone, the pseudoproline interrupts the intermolecular hydrogen bonding that leads to aggregation, thereby enhancing the solvation of the growing peptide chain. nih.gov This enables the successful synthesis of peptide sequences that can later be tested as modulators of PPIs, a critical step in the discovery of new therapeutic agents for a variety of diseases.

The development of peptides for diagnostic tools and molecular recognition systems requires high-purity, well-defined molecules. A related compound, Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH, is noted for its utility in developing diagnostic assays that depend on specific peptide interactions. chemimpex.com The core advantage conferred by the pseudoproline building block is the enhanced quality of the synthetic peptide. By minimizing aggregation-related side reactions and improving coupling efficiency, the use of this compound helps ensure that the final peptide product used in a molecular recognition system has the correct sequence and high purity, which is essential for achieving accurate and sensitive detection.

Strategies for Peptide Macrocyclization Facilitated by Pseudoprolines

One of the most significant applications of this compound is in facilitating the synthesis of cyclic peptides. Macrocyclization is a key strategy for improving the metabolic stability, binding affinity, and cell permeability of therapeutic peptides. The pseudoproline moiety plays a crucial role in this process by pre-organizing the linear peptide precursor into a conformation that is conducive to ring closure. chempep.com

This "kink" brings the N- and C-termini of the peptide into closer proximity, thereby reducing the entropic penalty of cyclization. Research has demonstrated that using Cys-pseudoprolines as macrocyclization-enhancing moieties can lead to a considerable reduction in reaction time and an increase in the yield of the final cyclic product compared to standard methods. nih.govnih.govacs.org This efficiency is a significant advantage in the synthesis of complex cyclic peptides, such as conotoxin derivatives. acs.org

Future Directions and Emerging Research Avenues

Innovations in Pseudoproline Design and Synthesis

The foundational structure of pseudoprolines, typically oxazolidine (B1195125) or thiazolidine (B150603) rings, has been a cornerstone in peptide synthesis for managing aggregation-prone sequences. chempep.comwikipedia.org Research, however, is continuously pushing the boundaries of this concept, seeking novel scaffolds and more sustainable synthetic methods.

Development of Novel Scaffolds for Modulating Peptide Conformation

The primary function of the thiazolidine ring in Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH, derived from the condensation of a cysteine residue with 2,4-dimethoxybenzaldehyde (B23906) (Dmp), is to act as a proline mimic. This mimicry induces a "kink" in the peptide backbone by favoring a cis-amide bond conformation over the more common trans form. thieme-connect.de This disruption of the linear peptide chain is highly effective at inhibiting the formation of intermolecular β-sheet structures, which are a common cause of aggregation and poor yield during solid-phase peptide synthesis (SPPS). wikipedia.orgpeptide.com

Future research is focused on developing novel scaffolds that offer even more precise control over peptide conformation. Innovations include:

Varying Ring Substituents: The substituents on the heterocyclic ring of the pseudoproline unit can significantly influence the cis/trans ratio of the preceding amide bond and the puckering of the ring itself. chempep.comresearchgate.net By moving beyond the standard dimethyl or dimethoxyphenyl groups, researchers are exploring a wider array of aldehydes and ketones to create thiazolidine and oxazolidine rings with different electronic and steric properties. This allows for fine-tuning the conformational bias to suit specific applications in peptidomimetic design. chempep.com

Alternative Heterocycles: Scientists are investigating other heterocyclic systems that can function as proline isosteres. For instance, moieties like triazoles, oxazoles, and other thiazole (B1198619) derivatives are being incorporated into macrocyclic peptide backbones. nih.gov These non-native structures can replace not just an amino acid side chain but also the amide bond itself, offering a different approach to rigidifying the peptide structure and improving pharmacokinetic properties. nih.gov

Conformation-Specific Mimics: While most pseudoprolines favor a cis-amide bond, scaffolds that enforce a trans conformation, such as the oxazolidin-2-one ring, are also being explored. This would provide chemists with a complete toolkit to dictate the local geometry at specific points within a peptide sequence, a crucial capability for the rational design of bioactive molecules.

Implementation of Green Chemistry Approaches in Pseudoproline Synthesis

The synthesis of complex peptides, including those containing pseudoproline dipeptides, traditionally relies on solvents and reagents that pose environmental and health concerns. A significant push towards "greening" peptide synthesis is underway, with direct implications for the production of compounds like this compound.

Key strategies include:

Solvent Replacement: A major focus has been the replacement of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.orgsemanticscholar.org Propylene carbonate has emerged as a promising green, polar aprotic solvent that can be used for both solution- and solid-phase peptide synthesis with comparable or even better yields. rsc.orgsemanticscholar.org The adoption of such solvents would significantly reduce the environmental footprint of producing pseudoproline-containing peptides.

Process Optimization: Beyond solvent substitution, new protocols are being developed to minimize waste. For example, "in situ" Fmoc removal strategies, where the deprotection step is combined with the preceding coupling step, can eliminate entire washing cycles. peptide.com This approach dramatically reduces the total volume of solvent required for a synthesis, leading to a much lower Process Mass Intensity (PMI), a key metric of sustainability. peptide.comunibo.it

Atom Economy: The synthesis of the pseudoproline moiety itself is a target for green chemistry principles. Research into novel routes for creating the thiazolidine ring that use catalytic methods or solvent-free conditions could improve the atom economy and reduce waste generation at the building-block production stage.

Advanced Spectroscopic and Computational Techniques for Deeper Conformational Elucidation

Understanding the precise three-dimensional structure of peptides containing this compound is essential for predicting their behavior and designing new molecules. A combination of sophisticated analytical and computational methods is required to achieve a deep level of conformational insight.

| Technique | Application for Pseudoproline-Containing Peptides | Key Insights |

| NMR Spectroscopy | Elucidation of cis/trans amide bond isomerism; determination of ring pucker and local backbone torsion angles. researchgate.netnih.gov | Quantifies the ratio of cis and trans conformers in solution; provides distance and angular restraints for 3D structure calculation. researchgate.netnih.gov |

| Circular Dichroism (CD) | Analysis of secondary structure (e.g., α-helix, β-sheet, polyproline II helix) and conformational changes. nih.govnih.govamericanpeptidesociety.org | Monitors how the introduction of a pseudoproline "kink" disrupts ordered secondary structures or induces specific turns. nih.govspringernature.com |

| Mass Spectrometry (MS) | Confirmation of molecular weight and sequence; analysis of higher-order structure through techniques like ion mobility and HDX-MS. nih.govbiopharmaspec.com | Verifies the integrity of the synthesized peptide; provides information on the overall shape and solvent accessibility of different conformers. nih.govacs.org |

| Computational Modeling | Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations to explore conformational landscapes and transition barriers. nih.govfrontiersin.org | Predicts stable conformers, explains the energetic preference for cis vs. trans isomers, and rationalizes the impact of the pseudoproline on the overall peptide dynamics. nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. 1H NMR studies on pseudoproline-containing dipeptides have definitively shown that the major conformer in solution is the one where the amide bond preceding the pseudoproline is in the cis configuration. researchgate.net Furthermore, advanced techniques like solid-state NMR can be used to study conformational polymorphism in peptides, while specialized tags such as 19F NMR probes can be introduced to report on local proline conformations. nih.govrsc.org

These experimental techniques are increasingly integrated with computational methods. MD simulations can provide a dynamic picture of the conformational space sampled by the peptide, while DFT calculations can rationalize the observed structural preferences, such as the small energy barrier for ring puckering in a thiazolidine ring. nih.govmdpi.com This synergy between experiment and theory is crucial for a comprehensive understanding of how pseudoprolines modulate peptide structure.

Expanding the Scope of Peptidomimetic Applications

The ability to enforce a specific conformation makes pseudoproline dipeptides like this compound invaluable tools for developing sophisticated peptidomimetics with a wide range of applications, from biological probes to the building blocks of entirely new protein structures.

Development of Next-Generation Molecular Probes for Biological Systems

Peptidomimetics are compounds designed to mimic natural peptides, often with improved stability, bioavailability, or receptor affinity. chempep.com By incorporating conformational constraints, researchers can lock a peptide into its "bioactive conformation," leading to more potent and selective interactions with biological targets.

This principle is being applied to develop next-generation molecular probes. For example, conformationally constrained peptidomimetics have been designed as high-affinity inhibitors of Signal Transducer and Activator of Transcription 3 (Stat3), a key target in cancer therapy. nih.gov By using pseudoproline analogues to mimic a Leu-Pro turn, researchers were able to create potent inhibitors that selectively target the SH2 domain of Stat3, effectively acting as molecular probes to disrupt its function. nih.gov The thiazolidine ring in this compound can be used in a similar fashion to pre-organize a peptide sequence into a specific turn structure, facilitating its binding to a target protein and making it a valuable component for designing novel probes and inhibitors.

Integration into Complex Peptide and Protein Architectures for De Novo Design

De novo protein design aims to create entirely new protein structures with novel functions from first principles. nih.govnih.gov A fundamental challenge in this field is controlling the way a linear sequence of amino acids folds into a stable, three-dimensional architecture.

Pseudoprolines offer a powerful tool to address this challenge. By inserting a pseudoproline dipeptide at a specific point in a sequence, designers can introduce a predictable turn or "hinge" in the peptide backbone. bachem.com This allows for the precise positioning of secondary structure elements (like α-helices and β-sheets) relative to one another, which is the basis of creating a complex protein fold. nih.gov

This capability has been leveraged in the synthesis of complex macrocyclic peptides, where the turn-inducing property of pseudoprolines facilitates the ring-closure reaction. peptide.combachem.com Looking forward, the integration of pseudoproline building blocks into computational design protocols will enable the creation of more complex and ambitious protein architectures, including novel enzymes, biosensors, and self-assembling biomaterials. mdpi.com The ability to program a specific local conformation with chemical precision is a key step toward the routine design of functional proteins with tailored properties.

Exploration of Uncharted Biological Systems and Target Interactions

The unique structural characteristics of this compound, particularly the incorporation of a pseudoproline dipeptide moiety, position it as a compelling candidate for exploring novel biological systems and identifying new molecular targets. The field of peptide mimetics, to which this compound belongs, is increasingly focused on moving beyond well-trodden pathways to uncover new therapeutic opportunities. americanpeptidesociety.org Future research is anticipated to leverage the conformational constraints and potential for enhanced biological stability conferred by the pseudoproline element to probe systems where traditional peptides have limitations. nih.gov

One of the primary avenues for future exploration lies in the modulation of protein-protein interactions (PPIs). americanpeptidesociety.orgnih.gov Many disease pathways are governed by complex interaction networks that have been considered "undruggable" by conventional small molecules. Peptide mimetics, by presenting key binding motifs in a stable conformation, offer a promising strategy to selectively disrupt these interactions. nih.gov The Val-Cys dipeptide sequence, locked in a specific orientation by the pseudoproline, could be systematically screened against a wide array of PPIs involved in pathologies ranging from cancer to inflammatory disorders. americanpeptidesociety.org

Furthermore, the exploration of uncharted biological systems includes investigating the compound's effects on cellular signaling cascades that are not traditionally associated with dipeptide mimetics. While some dipeptide mimetics have been studied for their neurotrophic effects and activation of pathways like PI3K/Akt and MAPK/ERK, the specific impact of the Dmp (2,4-dimethoxyphenyl) group in this compound on receptor binding and downstream signaling remains an open area of investigation. explorationpub.com This opens the door to high-throughput screening assays to identify unforeseen interactions with a wide range of receptors, enzymes, and ion channels.

The development of proline analogues is a significant trend in drug design, aiming to create molecules with improved pharmacokinetic properties. researcher.lifenih.gov The pseudoproline in this compound is designed to enhance proteolytic resistance, a key hurdle for peptide-based therapeutics. nih.gov This enhanced stability makes it a suitable tool for investigating biological systems that require sustained target engagement, such as in chronic diseases or for modulating long-term cellular processes like neurogenesis. nih.gov For instance, dipeptide mimetics of brain-derived neurotrophic factor (BDNF) have shown promise in preclinical models of depression by preventing stress-induced impairments in neurogenesis. nih.gov Exploring the potential of this compound in similar complex neurological processes represents a significant future research direction.

A summary of potential research avenues for this compound in uncharted biological systems is presented in the table below.

| Research Avenue | Investigated Biological Process | Potential Molecular Targets | Rationale |

| Modulation of Protein-Protein Interactions (PPIs) | Signal transduction pathways in oncology and immunology. | Transcription factors, scaffolding proteins, components of the inflammasome. | The conformationally constrained dipeptide can mimic key binding epitopes to disrupt disease-relevant PPIs. americanpeptidesociety.orgnih.gov |

| Novel Receptor and Enzyme Interactions | Cellular signaling in metabolic and cardiovascular diseases. | G-protein coupled receptors (GPCRs), protein kinases, phosphatases. | The unique chemical structure may lead to unexpected binding and modulation of targets outside of established dipeptide mimetic classes. explorationpub.com |

| Neuro-regenerative and Neuroprotective Pathways | Neurogenesis, synaptic plasticity, and neuronal survival in neurodegenerative models. | Trk receptors, downstream effectors of neurotrophin signaling. explorationpub.com | Enhanced stability could allow for sustained modulation of pathways involved in long-term neuronal health. nih.govnih.gov |

| Host-Pathogen Interactions | Inhibition of viral entry or bacterial biofilm formation. | Viral fusion proteins, bacterial quorum sensing molecules. | The peptide mimetic could interfere with protein-protein interactions essential for microbial pathogenesis. nih.gov |

Future studies will likely involve a combination of computational modeling to predict potential binding partners and experimental validation through in vitro and cell-based assays. The insights gained from such explorations will be crucial in defining the therapeutic potential of this compound and guiding its development towards specific clinical applications.

Q & A

Q. What criteria should guide the selection of this compound over other pseudoproline derivatives (e.g., dimethyl-thiazolidines)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.